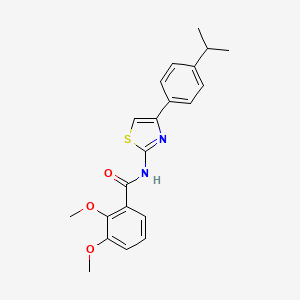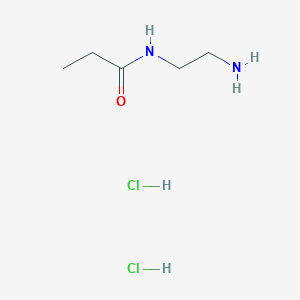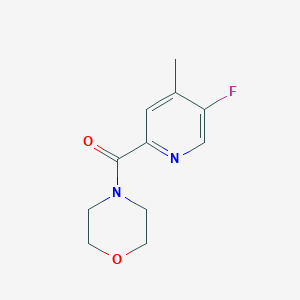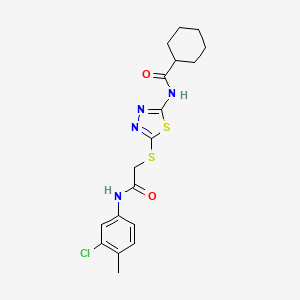![molecular formula C14H11ClN2O4S B2966537 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline CAS No. 338397-49-2](/img/structure/B2966537.png)
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline” is a chemical compound with the CAS Number: 338397-49-2. It has a molecular weight of 338.77 and its IUPAC name is 4-chloro-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClN2O4S/c15-11-6-8-12(9-7-11)16-10-14(17(18)19)22(20,21)13-4-2-1-3-5-13/h1-10,16H/b14-10+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
As mentioned earlier, “N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline” is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Photooxidation and Nitrosation Studies
One significant application of derivatives of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline is in the study of photooxidation processes. Miller and Crosby (1983) explored the photooxidation of 4-chloroaniline and related compounds, shedding light on their transformation under irradiation and air-saturated solutions, leading to the production of chloronitrosobenzenes and chloronitrobenzenes. This research highlights the compound's potential in understanding the environmental fate of aromatic amines and their derivatives under light exposure (Miller & Crosby, 1983).
Antimicrobial Activity of Derivatives
The antimicrobial properties of chalcone derivatives synthesized from 4-chloroaniline have been extensively studied. Patel et al. (2012) investigated novel chalcone derivatives for their antimicrobial activities against various bacterial species. This research emphasizes the compound's utility in developing new antibacterial agents and understanding the structure-activity relationship in medicinal chemistry (Patel & Patel, 2012).
Halogenation and Sulfonation Reactions
Derivatives of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline also find application in halogenation and sulfonation reactions. Bovonsombat and Mcnelis (1993) discussed the use of halogenation agents in the transformation of polyalkylbenzenes, demonstrating the compound's relevance in synthetic chemistry for introducing functional groups into aromatic systems (Bovonsombat & Mcnelis, 1993).
Synthesis of Amino Acid Derivatives
The synthesis of optically active amino acid derivatives through reactions involving derivatives of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline is another area of application. Foresti et al. (2003) detailed the preparation of syn-α-amidoalkylphenyl sulfones from chiral aldehydes, which are then used to obtain β-hydroxy-α-amino acid and α,β-diamino acid esters. These compounds are crucial for developing biologically active molecules (Foresti et al., 2003).
Electrophilic Substitution Reactions
Furthermore, the compound and its derivatives are used in studying electrophilic substitution reactions. Guizzardi et al. (2001) explored the generation and reactivity of the 4-aminophenyl cation through the photolysis of 4-chloroaniline, providing insights into the mechanisms of electrophilic substitution and the synthesis of various aromatic compounds (Guizzardi et al., 2001).
properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-11-6-8-12(9-7-11)16-10-14(17(18)19)22(20,21)13-4-2-1-3-5-13/h1-10,16H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDKBFYTXMHBCV-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

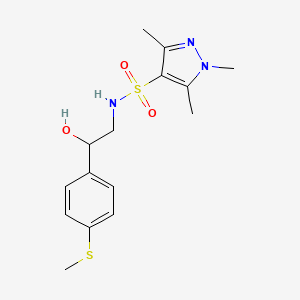
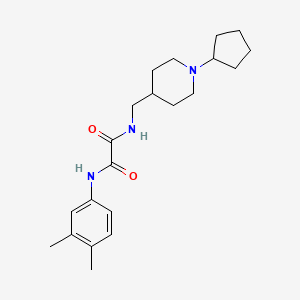
![3-[(3,4-dichlorobenzyl)sulfinyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2966456.png)
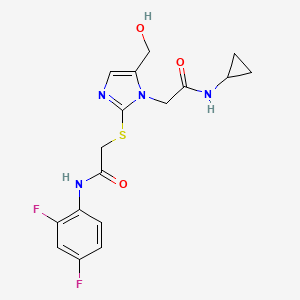
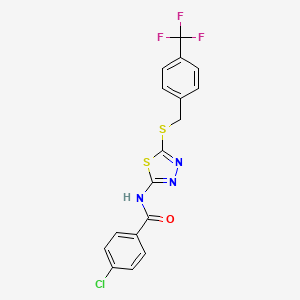
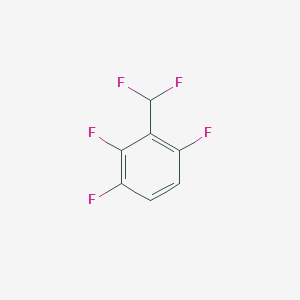

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2966464.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2966465.png)
